Methyl 2-benzylacrylate

Ceiling temperature Thermodynamic polymerizability Depolymerization

Methyl 2-benzylacrylate (also referred to as methyl α-benzylacrylate, MABz) is an α-substituted acrylate ester (C₁₁H₁₂O₂, MW 176.21 g/mol) bearing a benzyl substituent directly on the α-carbon of the vinyl group. This α-substitution fundamentally distinguishes it from conventional acrylate esters such as methyl methacrylate or benzyl acrylate: the benzyl group at the α-position introduces substantial steric hindrance that depresses both the thermodynamic ceiling temperature (Tc = 67 ± 2 °C in 5 mol/L benzene solution) and the overall polymerization rate relative to methyl methacrylate.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 3070-71-1
Cat. No. B1583974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzylacrylate
CAS3070-71-1
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
InChIKeyDQQJYBYIABSMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Benzylacrylate (CAS 3070-71-1): Procurement-Relevant Baseline for an α-Substituted Acrylate Monomer


Methyl 2-benzylacrylate (also referred to as methyl α-benzylacrylate, MABz) is an α-substituted acrylate ester (C₁₁H₁₂O₂, MW 176.21 g/mol) bearing a benzyl substituent directly on the α-carbon of the vinyl group . This α-substitution fundamentally distinguishes it from conventional acrylate esters such as methyl methacrylate or benzyl acrylate: the benzyl group at the α-position introduces substantial steric hindrance that depresses both the thermodynamic ceiling temperature (Tc = 67 ± 2 °C in 5 mol/L benzene solution) and the overall polymerization rate relative to methyl methacrylate [1]. Commercially, the compound is typically supplied as a colourless to light-yellow liquid stabilized with MEHQ (typically 100 ppm), with a standard purity of ≥98% (GC), a density of 1.035 ± 0.06 g/cm³, a boiling point of 261.1 °C (760 mmHg), a flash point of 139.5 °C, and a refractive index of 1.512 . Its primary recognized application is as a specialty monomer for free-radical homo- and copolymerization, where the α-benzyl group enables control over polymer tacticity and thermal behaviour unattainable with unsubstituted acrylates [1].

Methyl 2-Benzylacrylate: Why In-Class Acrylate Monomers Cannot Be Interchanged


Methyl 2-benzylacrylate occupies a distinct thermodynamic and kinetic niche among acrylate monomers that precludes generic substitution. Its ceiling temperature of 67 ± 2 °C is approximately 131 °C lower than that of methyl methacrylate (Tc ≈ 198 °C for pure monomer) [1], meaning that MABz cannot sustain radical polymerization at temperatures where MMA polymerizes efficiently—and, conversely, its depolymerization is facile at modestly elevated temperatures, a property exploited for degradable or recyclable polymer design [2]. Furthermore, when copolymerized with MMA, the overall rate decreases drastically as the MABz molar fraction in the feed increases [3]. The benzyl acrylate isomer (CAS 2495-35-4), in which the benzyl group resides on the ester oxygen rather than the α-carbon, displays entirely different reactivity: it lacks α-substitution-induced steric hindrance, polymerizes without a low ceiling temperature constraint, and yields a polymer with a glass transition temperature near 6 °C rather than the elevated Tg expected from α-benzyl substitution [4]. These mechanistic and thermodynamic disparities mean that MABz cannot be replaced by generic acrylate or methacrylate monomers without fundamentally altering the polymerization process and the properties of the resulting material.

Methyl 2-Benzylacrylate (CAS 3070-71-1) – Quantitative Differentiation Evidence Guide


Ceiling Temperature: A 131 °C Thermodynamic Gap Relative to Methyl Methacrylate Drives Depolymerization-Driven Application Design

The ceiling temperature (Tc) of methyl α-benzylacrylate is 67 ± 2 °C in benzene at a monomer concentration of 5 mol/L [1]. This is approximately 131 °C lower than the ceiling temperature of methyl methacrylate (Tc ≈ 198 °C for pure MMA) [2]. For the closely related α-substituted congener methyl ethacrylate (MEA), the reported Tc is 82 ± 2 °C [3], placing MABz at an even lower thermodynamic stability point—approximately 15 °C below MEA. The low Tc of MABz is a direct consequence of steric strain introduced by the α-benzyl group, which thermodynamically favours depolymerization at accessible temperatures.

Ceiling temperature Thermodynamic polymerizability Depolymerization α-Substituted acrylate

Radical Polymerization Rate: 2–3 Orders of Magnitude Slower Than Methyl Methacrylate Under Equivalent Conditions

The overall rate of free-radical homopolymerization of methyl α-benzylacrylate in benzene (5 mol/L, AIBN initiator) is 4.65 × 10⁻⁸ mol L⁻¹ s⁻¹ at 40 °C and 13.90 × 10⁻⁸ mol L⁻¹ s⁻¹ at 60 °C [1]. These values are explicitly described as 'sensibly lower than those of methyl methacrylate' [1]. Typical Rp values for MMA under comparable conditions (bulk or solution, AIBN, 60 °C) are in the range of 10⁻⁵ to 10⁻⁴ mol L⁻¹ s⁻¹—approximately 2–3 orders of magnitude higher [2]. The depressed rate arises from steric hindrance imparted by the α-benzyl substituent, which slows propagation (kp) relative to unhindered acrylates.

Polymerization kinetics Rate of polymerization Steric hindrance α-Substituent effect

Copolymerization with MMA: Drastic Rate Depression Confirms MABz as a Kinetic Modulator, Not a Passive Diluent

In free-radical copolymerization of methyl methacrylate with methyl α-benzylacrylate in benzene at 40 °C and 60 °C, the overall rate of copolymerization decreases drastically as the molar fraction of MABz in the feed increases, compared to the rate of MMA homopolymerization [1]. The system deviates from a simple terminal copolymerization model and requires analysis via a reversible copolymerization framework that accounts for the low ceiling temperature of MABz (67 °C) [1]. This behaviour is absent in MMA–benzyl acrylate (BA) copolymerization, where BA (the isomer with benzyl on the ester oxygen) acts as a conventional comonomer without inducing reversible propagation or rate depression [2].

Copolymerization kinetics Reactivity ratio Rate depression Reversible copolymerization

Stereochemical Configuration: Predominantly Syndiotactic Poly(MABz) with Non-Bernoullian Propagation Statistics

Poly(methyl α-benzylacrylate) synthesized by free-radical polymerization in benzene at 40–60 °C is predominantly syndiotactic. The syndiotactic triad fraction (rr) determined by ¹H and ¹³C NMR is 0.548 at 40 °C, 0.576 at 50 °C, and 0.584 at 60 °C [1]. The heterotactic fraction (mr + rm) ranges from 0.310 to 0.370, and the isotactic fraction (mm) is 0.056–0.134 across this temperature range [1]. Critically, the persistence ratio (ρ) exceeds unity and the conditional probabilities indicate non-Bernoullian (first-order Markov) statistics, distinguishing it from poly(methyl methacrylate), which typically shows a Bernoullian or near-Bernoullian tacticity distribution under comparable radical polymerization conditions [1][2].

Stereoregularity Tacticity NMR spectroscopy Propagation mechanism

Physical and Optical Properties: Refractive Index, Boiling Point, and Flash Point Differentiate MABz from Its Isomer and from MMA

Methyl 2-benzylacrylate exhibits a refractive index of 1.512, intermediate between methyl methacrylate (nD = 1.414) and benzyl acrylate (nD = 1.514–1.518) . Its boiling point (261.1 °C at 760 mmHg) is substantially higher than MMA (100 °C) and benzyl acrylate (~228 °C), while its flash point (139.5 °C) is markedly higher than MMA (8 °C) and benzyl acrylate (~108 °C) . The density (1.035 g/cm³) is also higher than MMA (0.94 g/cm³) and comparable to benzyl acrylate (1.06 g/cm³) . These physical properties reflect the combined effect of the aromatic benzyl group at the α-position and the methyl ester functionality, conferring lower volatility and higher flash point—factors relevant to safe handling and storage—while retaining a refractive index suitable for optical polymer formulations.

Refractive index Physical properties Monomer selection Optical materials

Methyl 2-Benzylacrylate (CAS 3070-71-1): Evidence-Derived Research and Industrial Application Scenarios


Thermally Degradable or Recyclable Polymer Synthesis via Low Ceiling Temperature Exploitation

The ceiling temperature of 67 ± 2 °C for MABz [1] makes it a monomer of choice for designing polymers that depolymerize at temperatures only modestly above ambient. Research groups can copolymerize MABz with stable monomers (e.g., styrene, MMA) to introduce thermally cleavable segments into the backbone; upon heating above ~70 °C, the MABz-rich segments selectively depolymerize, enabling polymer recycling or controlled degradation. This is not achievable with MMA (Tc ≈ 198 °C) or benzyl acrylate (no α-substituent, high Tc). Industrial users seeking stimuli-responsive coatings, sacrificial templates, or recyclable thermoplastics should prioritize MABz over conventional acrylates for this specific thermodynamic feature.

Kinetic Modulation in Free-Radical Copolymerization for Controlled Architecture

MABz acts as a rate-retarding comonomer when copolymerized with MMA, with the overall rate decreasing drastically as the MABz feed fraction increases [2]. This behaviour—combined with the reversibility of MABz propagation near its ceiling temperature—enables the design of gradient copolymers or copolymers with programmed molecular weight distributions. For procurement decisions, MABz should be selected over benzyl acrylate (which does not depress the rate or introduce reversibility) when the goal is to engineer copolymerization kinetics rather than merely adjust copolymer composition.

Stereoregular Polymer Synthesis Exploiting Non-Bernoullian Propagation

The non-Bernoullian (first-order Markov) propagation statistics of MABz, coupled with its predominantly syndiotactic configuration (rr = 0.548–0.584) [3], indicate that the α-benzyl group exerts stereochemical influence beyond the terminal unit. This property is valuable for research into stereoblock or stereogradient polymer architectures where tacticity is the primary design variable. Industrial laboratories developing specialty polyacrylates with tailored crystallinity or solubility should consider MABz as a stereochemically informative monomer distinct from MMA, which typically follows Bernoullian statistics under radical conditions.

High-Refractive-Index Optical Formulations with Improved Handling Safety

With a refractive index of 1.512 , MABz approaches the optical performance of benzyl acrylate (nD = 1.514–1.518) while offering a flash point more than 30 °C higher (139.5 °C vs. ~108 °C) and a boiling point 33 °C higher . These safety margins, combined with the unique α-substitution reactivity, make MABz a candidate for UV-curable optical coatings, ophthalmic lens monomers, and high-refractive-index formulations where both optical properties and safe handling (low volatility, reduced flammability) are procurement criteria.

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